S-P-Nitrobenzyloxycarbonylglutathione

Description

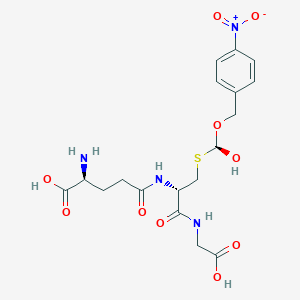

S-P-Nitrobenzyloxycarbonylglutathione is a modified glutathione derivative characterized by the introduction of a p-nitrobenzyloxycarbonyl (PNZ) group at the sulfur atom of the cysteine residue within the tripeptide structure (γ-L-glutamyl-L-cysteinylglycine). This modification enhances its stability and alters its biochemical interactions compared to native glutathione. The compound’s molecular formula is C₁₈H₂₄N₄O₁₀S, and its IUPAC name is L-γ-glutamyl-S-{(S)-hydroxy[(4-nitrobenzyl)oxy]methyl}-L-cysteinylglycine .

Structurally, the PNZ group introduces steric bulk and electron-withdrawing properties, which influence its binding affinity to enzymes such as l-ornithine-N⁵-monooxygenase (PvdA), a target in Pseudomonas aeruginosa infections . The compound’s SMILES notation and InChI identifier (provided in ) confirm its precise stereochemical configuration, critical for its biological activity.

Properties

Molecular Formula |

C18H24N4O10S |

|---|---|

Molecular Weight |

488.5 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-[(R)-hydroxy-[(4-nitrophenyl)methoxy]methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C18H24N4O10S/c19-12(17(27)28)5-6-14(23)21-13(16(26)20-7-15(24)25)9-33-18(29)32-8-10-1-3-11(4-2-10)22(30)31/h1-4,12-13,18,29H,5-9,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28)/t12-,13+,18+/m0/s1 |

InChI Key |

QYFGPQQSJQOGEO-VEVIJQCQSA-N |

Isomeric SMILES |

C1=CC(=CC=C1CO[C@@H](O)SC[C@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1COC(O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of S-P-Nitrobenzyloxycarbonylglutathione involves the protection of cysteine thiol groups using the para-nitrobenzyl (pNB) group. This protecting group can be removed by catalytic hydrogenation in the presence of 10% palladium on carbon at room temperature and atmospheric pressure

Chemical Reactions Analysis

S-P-Nitrobenzyloxycarbonylglutathione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include catalytic hydrogenation for the removal of protecting groups and various oxidizing and reducing agents for other transformations. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

S-P-Nitrobenzyloxycarbonylglutathione has several scientific research applications. It is used as a transition state analogue in the study of glyoxalase I, an enzyme involved in the detoxification of methylglyoxal, a byproduct of glycolysis . This compound is also used in the study of enzyme mechanisms and the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of S-P-Nitrobenzyloxycarbonylglutathione involves its interaction with glyoxalase I. This enzyme catalyzes the conversion of hemimercaptal, formed from methylglyoxal and glutathione, to S-lactoylglutathione . The compound acts as a transition state analogue, mimicking the enediolate intermediate that forms along the reaction pathway of glyoxalase I. The zinc ion in the enzyme’s active site plays an electrophilic role in catalysis by directly coordinating this intermediate .

Comparison with Similar Compounds

Comparison with Similar Compounds

S-P-Nitrobenzyloxycarbonylglutathione belongs to a class of glutathione derivatives designed to modulate enzyme inhibition or redox activity. Below is a detailed comparison with structurally and functionally analogous compounds:

Table 1: Binding Affinities and Structural Features of Selected Glutathione Analogues

Key Findings :

Binding Affinity: this compound exhibits a binding energy of -8.3 kcal/mol to PvdA, outperforming native glutathione (-7.2 kcal/mol) but weaker than trypanothione (-11.7 kcal/mol) and N-2-succinyl ornithine (-12.8 kcal/mol) . This positions it as a moderate inhibitor in this enzyme class.

Structural Impact : The PNZ group increases steric bulk compared to S-hydroxymethyl glutathione (-7.6 kcal/mol), reducing conformational flexibility but improving target selectivity.

Functional Trade-offs : Unlike glutathione disulfide, which primarily functions in redox cycling, this compound’s modifications prioritize enzyme inhibition over antioxidant activity.

Mechanistic Insights :

- In contrast, trypanothione’s spermidine chain enables broader interactions with parasitic enzymes (e.g., in Trypanosoma), explaining its superior binding energy .

Q & A

Q. What are the established methods for synthesizing and characterizing S-P-Nitrobenzyloxycarbonylglutathione?

- Methodological Answer : Synthesis typically involves coupling nitrobenzyloxycarbonyl (Nbz) groups to glutathione via carbodiimide-mediated reactions. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%, as per quality control standards), and mass spectrometry (MS) for molecular weight validation. Researchers should cross-validate results using multiple techniques to ensure batch consistency .

Q. How is this compound utilized as a substrate analogue inhibitor in enzyme studies?

- Methodological Answer : The compound competitively inhibits enzymes like l-Ornithine-N5-monooxygenase (PvdA) by mimicking the native substrate’s structure. Researchers measure inhibitory activity using fluorescence-based assays or isothermal titration calorimetry (ITC), comparing binding energies (e.g., -8.3 kcal mol⁻¹ for PvdA inhibition) to other analogues like Davunetide (-11.0 kcal mol⁻¹). Dose-response curves and IC₅₀ calculations are critical for potency evaluation .

Q. What analytical techniques ensure the purity and stability of this compound during storage?

- Methodological Answer : Stability studies under varying temperatures (e.g., -20°C for long-term storage) and pH conditions are conducted. Purity is monitored via HPLC with UV detection (λ = 254 nm), while degradation products are identified using liquid chromatography-mass spectrometry (LC-MS). Certificates of Analysis (COA) and Safety Data Sheets (SDS) provide batch-specific quality metrics .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities of this compound across studies?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., ionic strength, enzyme concentration). Systematic replication under controlled variables (pH 7.4 buffer, 25°C) and meta-analysis of published data (e.g., binding energy ranges from -8.3 to -9.1 kcal mol⁻¹) are recommended. Statistical tools like Bland-Altman plots help identify systematic biases .

Q. What experimental designs optimize the inhibitory efficacy of this compound against Pseudomonas aeruginosa targets?

- Methodological Answer : Structure-activity relationship (SAR) studies guide modifications to the nitrobenzyl or glutathione moieties. Molecular docking simulations (e.g., AutoDock Vina) predict binding modes, followed by in vitro validation using minimum inhibitory concentration (MIC) assays. Synergistic effects with antibiotics like ciprofloxacin are tested via checkerboard assays .

Q. How do researchers validate the specificity of this compound for PvdA over off-target enzymes?

- Methodological Answer : Specificity is assessed using enzyme panels (e.g., glutathione S-transferases, proteases) and knockout Pseudomonas aeruginosa strains. Competitive inhibition assays with excess native substrate (glutathione) confirm target engagement. Cross-reactivity risks are minimized by introducing steric hindrance groups during analogue design .

Q. What statistical approaches are appropriate for analyzing dose-dependent inhibition data?

- Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curves) fit dose-response data to calculate IC₅₀ values. Bootstrap resampling estimates confidence intervals, while ANOVA compares efficacy across analogues. Outliers are identified using Grubbs’ test to ensure data robustness .

Q. How can researchers integrate this compound into multi-target therapeutic strategies?

- Methodological Answer : Combination studies with efflux pump inhibitors (e.g., PAβN) or biofilm disruptors (e.g., DNase I) are designed using factorial experimental frameworks. Synergy scores (FIC index) and time-kill kinetics assess combinatorial effects. In vivo models (e.g., Galleria mellonella infection) validate translational potential .

Q. What strategies mitigate oxidative degradation of this compound in aqueous solutions?

- Methodological Answer : Degradation is minimized by storing solutions in amber vials under inert gas (N₂), adding antioxidants (e.g., 0.1% ascorbic acid), and using low-temperature (-80°C) lyophilized formulations. Accelerated stability studies (40°C/75% RH) predict shelf-life using Arrhenius kinetics .

Q. How are computational models leveraged to predict the metabolic fate of this compound?

- Methodological Answer : In silico tools like SwissADME predict cytochrome P450-mediated metabolism and plasma stability. Metabolite identification via tandem MS (MS/MS) corroborates predictions. Physiologically based pharmacokinetic (PBPK) models simulate tissue distribution, guiding dosing regimens in preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.